molecular formula C12H14N2 B2910910 (2S)-2-Quinolin-7-ylpropan-1-amine CAS No. 2248199-46-2

(2S)-2-Quinolin-7-ylpropan-1-amine

Cat. No. B2910910
CAS RN: 2248199-46-2
M. Wt: 186.258
InChI Key: BPSZLAVOPHYUMV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Quinolin-7-ylpropan-1-amine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. It is commonly referred to as QPA and has been shown to exhibit a range of biochemical and physiological effects that make it an important compound for further study.

Mechanism Of Action

The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-amine is not yet fully understood, but it is believed to act through a variety of pathways. QPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
(2S)-2-Quinolin-7-ylpropan-1-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. QPA has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, it has been shown to have antitumor effects, which may make it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-Quinolin-7-ylpropan-1-amine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using QPA is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments that specifically target its activity.

Future Directions

There are many future directions for research on (2S)-2-Quinolin-7-ylpropan-1-amine. One area of research is the development of QPA-based drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of QPA and to identify specific pathways that it targets. Finally, there is a need for more studies on the toxicity and safety of QPA, particularly in relation to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (2S)-2-Quinolin-7-ylpropan-1-amine can be achieved through a variety of methods, including the reaction of 2-aminobenzylamine with 2-bromoacetophenone in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the reduction of quinoline-7-carboxaldehyde with sodium borohydride.

Scientific Research Applications

(2S)-2-Quinolin-7-ylpropan-1-amine has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. QPA has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(2S)-2-quinolin-7-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZLAVOPHYUMV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Quinolin-7-ylpropan-1-amine

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